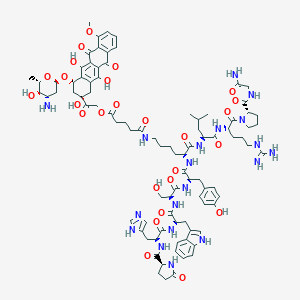
2,3-Dicyano-5-methyl-6-phenylpyrazine
Vue d'ensemble
Description
2,3-Dicyano-5-methyl-6-phenylpyrazine is a chemical compound with the molecular formula C13H8N4 . It is also known by other names such as 5-methyl-6-phenylpyrazine-2,3-dicarbonitrile .
Molecular Structure Analysis
The molecular structure of 2,3-Dicyano-5-methyl-6-phenylpyrazine consists of a pyrazine ring, which is a six-membered ring with two nitrogen atoms, substituted with methyl, phenyl, and cyano groups . The exact mass of the molecule is 220.074896272 g/mol .Physical And Chemical Properties Analysis
2,3-Dicyano-5-methyl-6-phenylpyrazine has a molecular weight of 220.23 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and one rotatable bond . Its topological polar surface area is 73.4 Ų .Applications De Recherche Scientifique
Heterocyclic Synthesis and Dye Production
2,3-Dicyano-5-methyl-6-phenylpyrazine and its derivatives, referred to as DCNP, exhibit significant reactivity, positioning them as key building blocks in the synthesis of various heterocyclic compounds. Notable among these are pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of DCNP allows for mild reaction conditions, facilitating the generation of cynomethylene dyes from a range of precursors, including amines, α-aminocarboxylic acids and their esters, phenols, malononitriles, and azacrown ethers. The ongoing developments in DCNP chemistry are expected to lead to innovative transformations, particularly in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).
Pharmacological Applications
While the explicit use of 2,3-Dicyano-5-methyl-6-phenylpyrazine in pharmacology was not directly found in the available literature, its structural relatives and derivatives exhibit diverse pharmacological activities. For instance, N-phenylpiperazine derivatives, known for their versatility in medicinal chemistry, show promise in various therapeutic fields beyond CNS disorders, suggesting a potential for the diversification of applications (Maia, Tesch, & Fraga, 2012). Additionally, 2,5-Diketopiperazines (DKPs) display a range of bioactivities, including anti-tumor, neuroprotective, immune and metabolic regulatory effects, indicating a broad spectrum of potential pharmacological applications (Wang, Wang, Ma, & Zhu, 2013).
Bioactive Compound Development
Continued research in the field of heterocyclic chemistry, particularly concerning structures like 2,3-Dicyano-5-methyl-6-phenylpyrazine, holds significant promise for the discovery of new medicines. The diverse biological activities observed in structural analogs and derivatives underscore the potential of these compounds in addressing various diseases, including certain cancer types and bacterial infections that currently lack effective treatments (Ghosh et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-6-phenylpyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c1-9-13(10-5-3-2-4-6-10)17-12(8-15)11(7-14)16-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYXESCSPXPMKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90200118 | |
| Record name | 2,3-Dicyano-5-methyl-6-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dicyano-5-methyl-6-phenylpyrazine | |
CAS RN |
52109-67-8 | |
| Record name | 5-Methyl-6-phenyl-2,3-pyrazinedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52109-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dicyano-5-methyl-6-phenylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052109678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC175267 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dicyano-5-methyl-6-phenylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90200118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)







